molecular formula C23H18ClN3O2 B2531467 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 932530-51-3

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2531467
CAS RN: 932530-51-3
M. Wt: 403.87
InChI Key: PTBFJIFCPAXKTG-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(m-tolyl)acetamide, also known as CTAP, is a small molecule compound that has been extensively studied in scientific research due to its potential applications in various fields. CTAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and other applications. In

Scientific Research Applications

Pharmacological Activities

Researchers have synthesized and investigated the analgesic, anti-inflammatory, and antimicrobial activities of quinazolinyl acetamide derivatives. These compounds, including various analogs of the specified chemical, have shown promising results in preclinical models:

  • Analgesic and Anti-inflammatory Activities

    A variety of novel quinazolinyl acetamides were synthesized and tested for their analgesic and anti-inflammatory properties. Among them, certain compounds exhibited potent activities in these areas, suggesting their potential as leads for developing new therapeutic agents. These studies demonstrate the significant analgesic and anti-inflammatory effects of these compounds, comparing favorably to standard drugs like diclofenac sodium, with a mention of their mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

  • Antimicrobial Activities

    New derivatives of quinazolinone, including those structurally related to the specified compound, were synthesized and evaluated for their antimicrobial activities. Some compounds displayed significant activity against various bacteria, highlighting the potential of quinazolinyl acetamides as antimicrobial agents (Patel & Shaikh, 2011).

Molecular Docking and Biological Potentials

Molecular docking studies have been conducted to understand the interaction of quinazolinyl acetamides with biological targets. These studies provide insights into the potential mechanisms of action and contribute to the design of more effective compounds:

  • Molecular Docking Studies: The synthesis of quinazolinone analogs followed by their characterization and molecular docking studies against bacterial proteins have been reported. The aim is to predict the binding efficiency and potential antibacterial activity based on their interaction with target proteins (Rajasekaran & Rao, 2015).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-6-5-9-18(12-15)25-21(28)14-27-20-11-10-17(24)13-19(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBFJIFCPAXKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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